4-(Morpholine-4-carboxamido)phenyl pyrrolidine-1-carboxylate

Medicinal Chemistry Conformational Analysis Structure-Based Drug Design

For medicinal chemistry campaigns requiring precise spatial orientation and hydrogen-bonding capacity, this heterocyclic building block delivers a distinct 5-membered pyrrolidine ring (puckered conformation) linked via a carboxamido-phenyl bridge to a morpholine urea motif. Unlike 6-membered piperidine analogs or simpler phenyl pyrrolidine-1-carboxylate scaffolds (0 HBD, 2 HBA), its 1 HBD and 4 HBA profile, combined with a TPSA of 71.1 Ų and XLogP3 of 1.0, falls within favorable CNS drug-like space. Procure this specific scaffold to leverage its restricted conformational flexibility for structure-based design targeting IL-6 suppression and NF-κB inhibition as described in US 2024/0352067 A1.

Molecular Formula C16H21N3O4
Molecular Weight 319.361
CAS No. 692762-03-1
Cat. No. B2616437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Morpholine-4-carboxamido)phenyl pyrrolidine-1-carboxylate
CAS692762-03-1
Molecular FormulaC16H21N3O4
Molecular Weight319.361
Structural Identifiers
SMILESC1CCN(C1)C(=O)OC2=CC=C(C=C2)NC(=O)N3CCOCC3
InChIInChI=1S/C16H21N3O4/c20-15(18-9-11-22-12-10-18)17-13-3-5-14(6-4-13)23-16(21)19-7-1-2-8-19/h3-6H,1-2,7-12H2,(H,17,20)
InChIKeyJGEHLCWVDWVRQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Morpholine-4-carboxamido)phenyl pyrrolidine-1-carboxylate (CAS 692762-03-1): Chemical Identity and Structural Classification


4-(Morpholine-4-carboxamido)phenyl pyrrolidine-1-carboxylate (CAS 692762-03-1) is a synthetic small molecule with the molecular formula C16H21N3O4 and a molecular weight of 319.36 g/mol [1]. Its IUPAC name is [4-(morpholine-4-carbonylamino)phenyl] pyrrolidine-1-carboxylate, and it features a central phenyl ring substituted at the 1-position with a morpholine-4-carboxamido group and at the 4-position with a pyrrolidine-1-carboxylate ester [1]. The compound is classified as a heterocyclic building block containing both morpholine and pyrrolidine rings, and it is primarily utilized as a synthetic intermediate in medicinal chemistry [1]. Computed physicochemical properties include an XLogP3 of 1, a topological polar surface area (TPSA) of 71.1 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1].

Why 4-(Morpholine-4-carboxamido)phenyl pyrrolidine-1-carboxylate Cannot Be Interchanged with Its Closest Analogs


Substituting 4-(Morpholine-4-carboxamido)phenyl pyrrolidine-1-carboxylate with a close analog—such as its piperidine-1-carboxylate (CAS 526190-25-0), dimethylcarbamate (CAS 526190-26-1), or simple phenyl pyrrolidine-1-carboxylate (CAS 55379-71-0) counterpart—is not straightforward because even single-atom changes in the heterocyclic ring size or ester/carbamate linkage alter the three-dimensional conformation, hydrogen-bonding capacity, and lipophilicity [1]. The pyrrolidine ring is a five-membered heterocycle that adopts a distinct puckered conformation and restricted rotational freedom compared to the six-membered piperidine ring, which influences molecular recognition at biological targets [2]. Furthermore, the morpholine-4-carboxamido moiety contributes a specific hydrogen-bond donor/acceptor pattern and modulates the compound's overall polarity, a feature absent in simpler phenyl pyrrolidine-1-carboxylate scaffolds [1]. These structural differences translate into quantifiable changes in computed descriptors—such as TPSA, rotatable bond count, and XLogP3—that are predictive of altered permeability, solubility, and target-binding profiles [1].

Quantitative Differentiation of 4-(Morpholine-4-carboxamido)phenyl pyrrolidine-1-carboxylate from Closest Analogs: A Procurement-Focused Evidence Profile


Pyrrolidine vs. Piperidine Ring Conformation: Impact on 3D Molecular Shape and Target Recognition

The five-membered pyrrolidine ring in the target compound adopts an envelope or twisted puckered conformation with a smaller N–C–C–C torsion angle range (~10–40°) compared to the six-membered piperidine ring in the analog 4-(Morpholine-4-carboxamido)phenyl piperidine-1-carboxylate (CAS 526190-25-0), which adopts a chair conformation with torsion angles of ~50–60° [1]. This difference in ring geometry directly affects the spatial orientation of the terminal carboxylate oxygen atoms and the overall molecular shape, which is critical for fitting into sterically constrained binding pockets [2]. Published crystallographic and computational studies on pyrrolidine- versus piperidine-containing ligands have demonstrated that this ring-size difference can alter binding affinity by >10-fold for certain biological targets, even when all other substituents are held constant [3].

Medicinal Chemistry Conformational Analysis Structure-Based Drug Design

Topological Polar Surface Area (TPSA) Differentiates Blood–Brain Barrier Permeability Potential from Piperidine and Dimethylcarbamate Analogs

The target compound has a computed TPSA of 71.1 Ų (PubChem, Cactvs 3.4.8.24) [1]. This value positions it below the commonly cited CNS permeability threshold of <90 Ų but above the threshold for optimal oral absorption (<60 Ų) [2]. For comparison, the dimethylcarbamate analog (4-(Morpholine-4-carboxamido)phenyl dimethylcarbamate, CAS 526190-26-1) possesses a TPSA of approximately 67 Ų (one fewer oxygen atom), while the piperidine analog (CAS 526190-25-0) is predicted to have a TPSA of ~71 Ų, nearly identical but with distinct ring-induced conformational preferences [1]. The target compound thus offers a balanced TPSA profile that favors moderate CNS penetration potential compared to lower-TPSA analogs that may exhibit higher CNS exposure or higher-TPSA analogs that may be restricted to peripheral targets [2].

Physicochemical Property Drug-Likeness CNS Drug Design

Hydrogen Bond Donor Count and Acceptor Count Differentiate from Simpler Phenyl Pyrrolidine-1-Carboxylate Scaffolds

The target compound possesses one hydrogen bond donor (the urea-like N–H of the morpholine-4-carboxamido group) and four hydrogen bond acceptors (two carboxamide/ester carbonyl oxygens, the morpholine ring oxygen, and the pyrrolidine nitrogen) [1]. In contrast, the simpler analog phenyl pyrrolidine-1-carboxylate (CAS 55379-71-0) has zero hydrogen bond donors and only two hydrogen bond acceptors, as it lacks the morpholine-4-carboxamido moiety entirely [2]. This difference of one HBD and two HBAs is significant for target binding, as each hydrogen bond can contribute approximately 1–2 kcal/mol to binding free energy, potentially translating to a >10-fold difference in binding affinity [3]. For procurement decisions involving structure–activity relationship (SAR) studies, substituting the simpler phenyl pyrrolidine-1-carboxylate for the target compound would result in the complete loss of the morpholine-urea hydrogen-bonding pharmacophore.

Hydrogen Bonding Ligand Efficiency Medicinal Chemistry Design

Lipophilicity (XLogP3) Differentiates Target Compound from Carbamate Ester and Boronic Acid Analogs

The target compound has a computed XLogP3 of 1.0 (PubChem) [1], indicating moderate lipophilicity suitable for drug-like molecules. For comparison, the dimethylcarbamate analog (CAS 526190-26-1) has a predicted XLogP3 of approximately 1.3 due to the replacement of the pyrrolidine ring with an acyclic dimethylcarbamate group, while the boronic acid analog (CAS 1015242-57-5) is substantially more polar with a predicted XLogP3 close to 0.1 [2]. The 0.3 log unit difference between the target compound and the dimethylcarbamate analog corresponds to an ~2-fold difference in octanol-water partition coefficient, which can affect membrane permeability, metabolic stability, and off-target binding [3]. Lipophilic ligand efficiency (LLE) calculations, which depend on both potency (pIC50) and logP, would diverge between these analogs, impacting lead optimization decisions.

Lipophilicity Drug-Likeness ADME Prediction

Morpholine-4-Carboxamido Moiety Provides a Unique Urea-Like Hydrogen-Bonding Pharmacophore Absent in Simple Pyrrolidine Carboxylates

The morpholine-4-carboxamido group (–C(=O)NH–morpholine) in the target compound functions as a constrained urea-like pharmacophore capable of forming bidentate hydrogen bonds with protein backbone amides or side-chain residues [1]. This structural feature is entirely absent in the simple analog phenyl pyrrolidine-1-carboxylate (CAS 55379-71-0), which carries only a pyrrolidine-1-carboxylate ester directly attached to the phenyl ring [2]. Patent literature on pyrrolidine carboxamido derivatives (US 2024/0352067 A1) has established that the carboxamido linkage is essential for suppressing inflammatory cytokine expression (e.g., IL-6) and inhibiting NF-κB signaling in inflammatory bowel disease models [3]. While this specific patent covers a broader structural class and does not directly assay the target compound, the structure–activity relationship data therein indicate that removal of the carboxamido linker abolishes anti-inflammatory activity [3].

Pharmacophore Modeling Structure–Activity Relationship Fragment-Based Drug Design

Best-Fit Research and Industrial Application Scenarios for 4-(Morpholine-4-carboxamido)phenyl pyrrolidine-1-carboxylate Based on Verified Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring a Conformationally Constrained Pyrrolidine Ester Building Block

For drug discovery programs seeking a synthetic intermediate that incorporates a pyrrolidine-1-carboxylate ester with a defined five-membered ring conformation, 4-(Morpholine-4-carboxamido)phenyl pyrrolidine-1-carboxylate provides the necessary spatial orientation distinct from six-membered piperidine analogs [1]. The restricted conformational flexibility of the pyrrolidine ring (~10–40° torsion angle range) versus the piperidine chair (~50–60°) enables precise control over the 3D pharmacophore in structure-based design campaigns [2].

Inflammatory Disease SAR Studies Based on Pyrrolidine Carboxamido Pharmacophore Scaffolds

This compound serves as a structurally relevant building block for exploring the pyrrolidine carboxamido chemical space delineated in US 2024/0352067 A1, which describes derivatives that suppress IL-6 expression and inhibit NF-κB signaling in inflammatory bowel disease models [3]. The morpholine-4-carboxamido group provides a urea-like hydrogen-bonding motif that is essential for activity in this series, and the target compound can be used as a precursor for further derivatization at the phenyl or pyrrolidine positions [3].

Compound Library Design Requiring Balanced TPSA and Lipophilicity for CNS Drug Discovery

With a computed TPSA of 71.1 Ų and XLogP3 of 1.0, 4-(Morpholine-4-carboxamido)phenyl pyrrolidine-1-carboxylate occupies a favorable drug-like chemical space for CNS-targeted screening libraries [1]. Its TPSA is below the typical CNS permeability threshold of <90 Ų while maintaining sufficient polarity for aqueous solubility, making it a suitable scaffold for blood–brain barrier penetration studies [4]. Procurement of this specific compound, rather than its dimethylcarbamate analog (TPSA ~67 Ų, XLogP3 ~1.3), ensures the intended balance of polarity and lipophilicity [1].

Fragment-Based Drug Discovery Leveraging the Morpholine-Urea Hydrogen-Bonding Motif

The morpholine-4-carboxamido group in the target compound can act as a privileged fragment for hydrogen-bonding interactions with protein backbone amides, analogous to the well-characterized urea pharmacophore [1]. With one HBD and four HBAs, the compound provides a richer hydrogen-bonding profile than simpler phenyl pyrrolidine-1-carboxylate scaffolds (0 HBD, 2 HBA), potentially enabling stronger target engagement [1]. Fragment-based screening libraries incorporating this building block can explore binding interactions that are inaccessible to analogs lacking the carboxamido motif.

Quote Request

Request a Quote for 4-(Morpholine-4-carboxamido)phenyl pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.